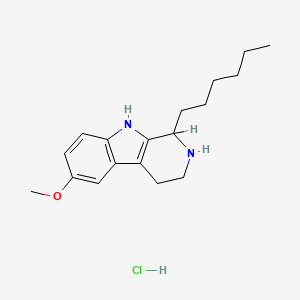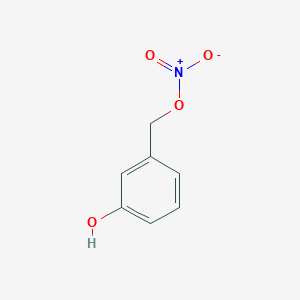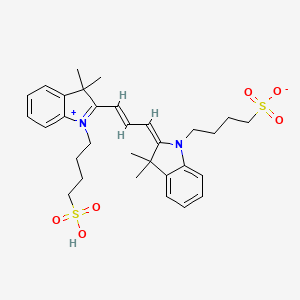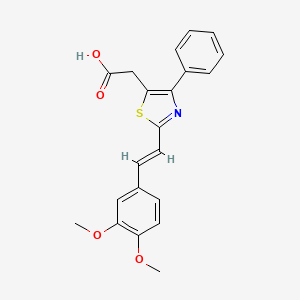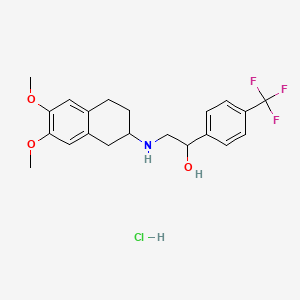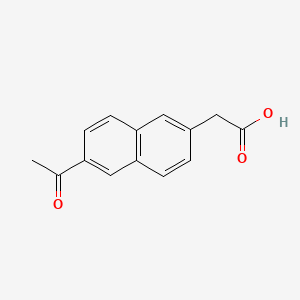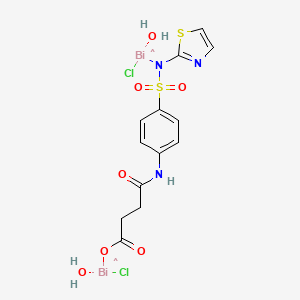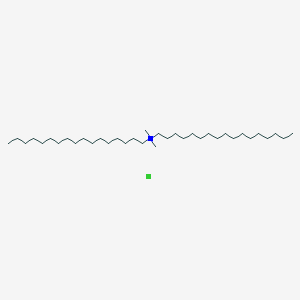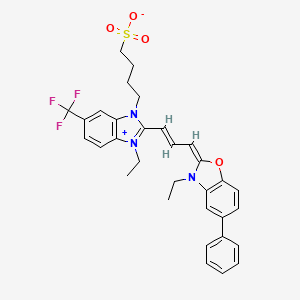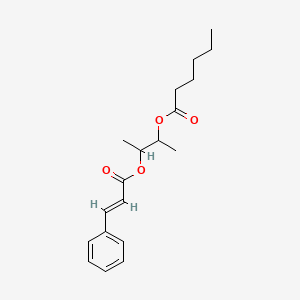
5-phenylthianthren-5-ium;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenylthianthren-5-ium;hexafluorophosphate is a chemical compound with the molecular formula C13H8F6PS2 It is known for its unique structure, which includes a thianthrene core substituted with a phenyl group and a hexafluorophosphate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylthianthren-5-ium;hexafluorophosphate typically involves the reaction of thianthrene with phenylating agents under controlled conditions. One common method includes the use of phenyl iodide in the presence of a strong base, such as potassium tert-butoxide, to facilitate the phenylation reaction. The resulting phenylthianthrene is then treated with hexafluorophosphoric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-phenylthianthren-5-ium;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent thianthrene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thianthrene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thianthrene.
Substitution: Various substituted thianthrene derivatives.
Wissenschaftliche Forschungsanwendungen
5-phenylthianthren-5-ium;hexafluorophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thianthrene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and electronic devices.
Wirkmechanismus
The mechanism by which 5-phenylthianthren-5-ium;hexafluorophosphate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thianthrene: The parent compound without the phenyl group.
Phenylthianthrene: Similar structure but with different counterions.
Thianthrenium salts: Various derivatives with different substituents and counterions.
Uniqueness
5-phenylthianthren-5-ium;hexafluorophosphate is unique due to its combination of a phenyl-substituted thianthrene core and a hexafluorophosphate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82049-30-7 |
|---|---|
Molekularformel |
C18H13F6PS2 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
5-phenylthianthren-5-ium;hexafluorophosphate |
InChI |
InChI=1S/C18H13S2.F6P/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
InChI-Schlüssel |
SKNQLXWGBYFTHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[S+]2C3=CC=CC=C3SC4=CC=CC=C42.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


